2-Oxazolecarboxylicacid,5-ethoxy-,2-(aminoiminomethyl)hydrazide(9CI)
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Overview
Description
2-Oxazolecarboxylicacid,5-ethoxy-,2-(aminoiminomethyl)hydrazide(9CI) is a complex organic compound with a unique structure that includes an oxazole ring, an ethoxy group, and an aminoiminomethyl hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolecarboxylicacid,5-ethoxy-,2-(aminoiminomethyl)hydrazide(9CI) typically involves multiple steps, starting with the formation of the oxazole ring. This can be achieved through cyclization reactions involving appropriate precursors. The ethoxy group is introduced via an ethylation reaction, while the aminoiminomethyl hydrazide moiety is incorporated through a series of substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Oxazolecarboxylicacid,5-ethoxy-,2-(aminoiminomethyl)hydrazide(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the hydrazide moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different substituents, while substitution reactions can produce a variety of functionalized oxazole compounds.
Scientific Research Applications
2-Oxazolecarboxylicacid,5-ethoxy-,2-(aminoiminomethyl)hydrazide(9CI) has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Oxazolecarboxylicacid,5-ethoxy-,2-(aminoiminomethyl)hydrazide(9CI) involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and hydrazide moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
2-Oxazolecarboxylicacid,5-methoxy-,2-(aminoiminomethyl)hydrazide: Similar structure but with a methoxy group instead of an ethoxy group.
2-Oxazolecarboxylicacid,5-ethoxy-,2-(aminomethyl)hydrazide: Lacks the imino group in the hydrazide moiety.
2-Oxazolecarboxylicacid,5-ethoxy-,2-(aminoiminomethyl)hydrazone: Contains a hydrazone group instead of a hydrazide.
Uniqueness
2-Oxazolecarboxylicacid,5-ethoxy-,2-(aminoiminomethyl)hydrazide(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(diaminomethylideneamino)-5-ethoxy-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-2-14-4-3-10-6(15-4)5(13)11-12-7(8)9/h3H,2H2,1H3,(H,11,13)(H4,8,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONWUDXOAJZHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C(=O)NN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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